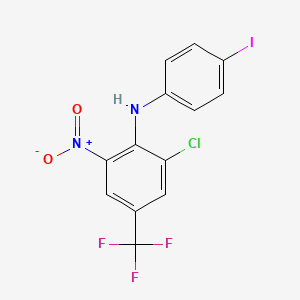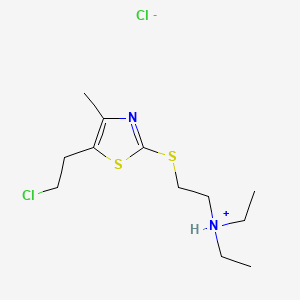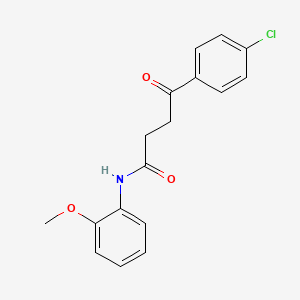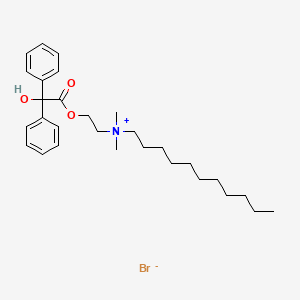
2-(4-(4-Chlorobenzyl)phenoxy)-2-methylbutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol is an organic compound with a complex structure that includes a chlorinated phenyl group, a phenoxy group, and a butanol moiety
Vorbereitungsmethoden
The synthesis of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base to form the intermediate 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methyl-2-butanol under acidic conditions to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenols, alcohols, and ketones .
Wissenschaftliche Forschungsanwendungen
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes involved in oxidative stress and inflammation, such as peroxisome proliferator-activated receptors (PPARs). This interaction can lead to changes in gene expression and cellular function, ultimately exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol can be compared with other similar compounds, such as:
Fenofibric acid: A hypolipidemic agent used to treat high cholesterol levels.
4-chlorophenyl methyl sulfide: A compound with similar structural features but different chemical properties and applications.
Phenoxy acetamide derivatives: Compounds with similar phenoxy groups but different biological activities and uses
Eigenschaften
CAS-Nummer |
71548-83-9 |
|---|---|
Molekularformel |
C18H21ClO2 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutan-1-ol |
InChI |
InChI=1S/C18H21ClO2/c1-3-18(2,13-20)21-17-10-6-15(7-11-17)12-14-4-8-16(19)9-5-14/h4-11,20H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
BXBGQFBBRUPVQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CO)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






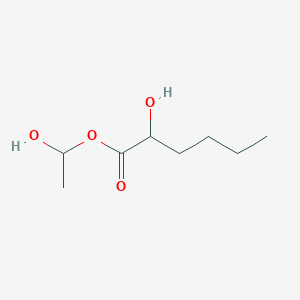
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
